molecular formula C10H16N4O2 B13566547 Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13566547
M. Wt: 224.26 g/mol
InChI Key: RWFLUNPGWAJFRB-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a heterocyclic compound featuring a cyclopropylamine substituent, a methyl ester group, and a 1,2,4-triazole ring. It is cataloged as a 5-membered heterocycle (Ref: 10-F740952) and is likely utilized as a pharmaceutical intermediate or synthetic precursor due to its structural motifs . The cyclopropyl group enhances metabolic stability, while the triazole ring may confer biological activity, such as antifungal or enzyme-inhibiting properties, akin to other triazole derivatives like epoxiconazole .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C10H16N4O2/c1-10(9(15)16-2,13-8-3-4-8)5-14-7-11-6-12-14/h6-8,13H,3-5H2,1-2H3

InChI Key

RWFLUNPGWAJFRB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC=N1)(C(=O)OC)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the formation of the triazole ring through cyclization reactions. . This reaction is known for its high yield and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity or receptor binding, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s key analogs differ in amino substituents and terminal functional groups, influencing their physicochemical and pharmacokinetic profiles. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
Methyl 2-(cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate C10H16N4O2 224.26 Not provided Cyclopropylamino, methyl ester
2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid C9H16N4O2 212.25 1250136-06-1 Isopropylamino, carboxylic acid
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid C9H14N4O2 210.23 1249148-98-8 Cyclopropylamino, carboxylic acid
Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)propanoate C16H26N4O6 370.40 Not provided Boc-protected amino, methyl ester

Key Observations:

  • Amino Substituents: The cyclopropyl group (small, rigid) may reduce steric hindrance compared to the isopropyl group (bulky, flexible), affecting binding interactions .
  • Boc-Protected Analog: The tert-butoxycarbonyl (Boc) groups in the derivative from add steric bulk and polarity, making it more suitable as a synthetic intermediate rather than a bioactive molecule .

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